molecular formula C9H8Cl2N2O3 B8785846 N-[[(3,5-Dichlorophenyl)amino]carbonyl]glycine CAS No. 62584-33-2

N-[[(3,5-Dichlorophenyl)amino]carbonyl]glycine

Cat. No. B8785846
Key on ui cas rn: 62584-33-2
M. Wt: 263.07 g/mol
InChI Key: LUTUCNIKEYNGLK-UHFFFAOYSA-N
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Patent
US04099008

Procedure details

To a suspension of 3-(3,5-dichlorophenyl)-ureidoacetic acid (26.3 g.) in chlorobenzene (180 cc.) is added benzenesulphonic acid (1.2 g. representing 0.068 mol per mol of ureidoacetic acid). The water formed in the reaction is removed by azeotropic distillation. After 30 minutes' distillation, a limpid solution is obtained. After cooling to about 15° C, the precipitate formed is filtered off and washed on the filter with ethanol (25 cc.) at 10° C. After drying, 3-(3,5-dichlorophenyl)-hydantoin (22.2 g.) melting at 199° C is obtained. Yield: 90.5%.
Quantity
26.3 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([NH:9][C:10](=[O:16])[NH:11][CH2:12][C:13](O)=[O:14])[CH:5]=[C:6]([Cl:8])[CH:7]=1.C1(S(O)(=O)=O)C=CC=CC=1.O>ClC1C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]([N:9]2[C:13](=[O:14])[CH2:12][NH:11][C:10]2=[O:16])[CH:5]=[C:6]([Cl:8])[CH:7]=1

Inputs

Step One
Name
Quantity
26.3 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)NC(NCC(=O)O)=O
Name
Quantity
180 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is removed by azeotropic distillation
DISTILLATION
Type
DISTILLATION
Details
After 30 minutes' distillation
Duration
30 min
CUSTOM
Type
CUSTOM
Details
a limpid solution is obtained
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed on the
FILTRATION
Type
FILTRATION
Details
filter with ethanol (25 cc.) at 10° C
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)Cl)N1C(NCC1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 22.2 g
YIELD: PERCENTYIELD 90.5%
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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